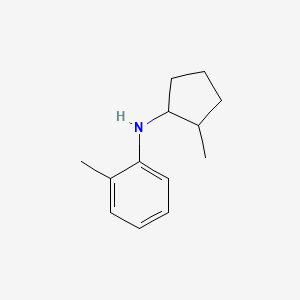
5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique substitution pattern, offers interesting properties for various scientific research applications.
Méthodes De Préparation
The synthesis of 5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substitution pattern can be introduced through selective halogenation and hydroxylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s reactivity and biological activity.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Biology: This compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: It is used in the development of organic photovoltaic devices and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl group and halogen atoms play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the biological context and the specific targets being studied.
Comparaison Avec Des Composés Similaires
5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives such as:
5-Bromoindole: Lacks the fluorine and hydroxyl groups, resulting in different reactivity and biological activity.
6-Fluoroindole: Lacks the bromine and hydroxyl groups, affecting its chemical properties and applications.
3-Hydroxyindole:
The unique combination of bromine, fluorine, and hydroxyl groups in this compound makes it distinct and valuable for specific research applications.
Propriétés
Formule moléculaire |
C8H5BrFNO2 |
|---|---|
Poids moléculaire |
246.03 g/mol |
Nom IUPAC |
5-bromo-6-fluoro-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13) |
Clé InChI |
FDNJGHYYPPSMFE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(C(=O)NC2=CC(=C1Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


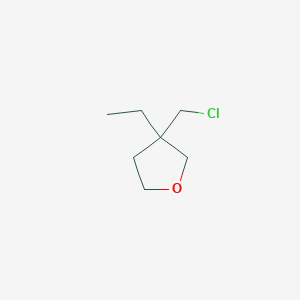
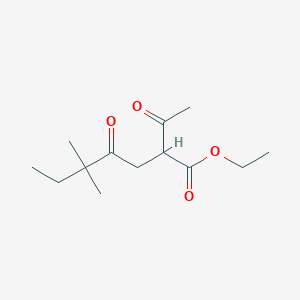
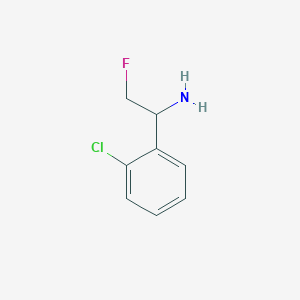
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)


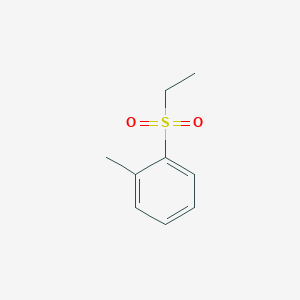


![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)

